molecular formula C8H6BrIN2 B2514083 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1421601-69-5

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B2514083
CAS No.: 1421601-69-5
M. Wt: 336.958
InChI Key: ZTPQJTYRQYARJK-UHFFFAOYSA-N
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Description

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine (CAS 1421601-69-5) is a high-value, multifunctional halogenated heterocycle specifically designed for advanced pharmaceutical research and development. Its molecular formula is C8H6BrIN2, with a molecular weight of 336.96 g/mol . This compound features both bromo and iodo substituents on the imidazo[1,2-a]pyridine scaffold, making it a versatile and reactive intermediate for sequential cross-coupling reactions, notably Pd-catalyzed carbonylation and other metal-catalyzed transformations . The primary research value of this compound lies in its role as a precursor for the synthesis of carboxamide derivatives, which are directly attached to the core structure at the 6 or 8 position. These derivatives are of significant interest due to the wide range of favorable pharmacological properties exhibited by the imidazo[1,2-a]pyridine scaffold . Marketed drugs and potential candidates based on this core structure demonstrate a broad spectrum of biological activities, including anti-tubercular, anti-cancer, antiviral, antibacterial, and anti-inflammatory effects . The presence of two different halogens allows for selective functionalization, enabling medicinal chemists to efficiently build complex molecular architectures for structure-activity relationship (SAR) studies and the discovery of new drug candidates. This product is offered with a typical purity of 97% and is supplied For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human consumption, diagnostic use, or any form of personal use .

Properties

IUPAC Name

6-bromo-8-iodo-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPQJTYRQYARJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The reaction conditions often include the use of bromine and iodine as halogenating agents. The process can be carried out under controlled conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions .

Industrial production methods for this compound may involve multi-step synthetic routes, starting from readily available precursors such as 2-aminopyridine and various halogenating agents. The synthesis may include steps like condensation, cyclization, and halogenation, followed by purification processes to obtain the final product .

Chemical Reactions Analysis

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), indicating its potential as a new therapeutic agent in treating resistant infections .
  • Antitumor Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties by modulating critical cellular pathways involved in cancer progression. The compound's interaction with cytochrome P450 enzymes suggests it may influence drug metabolism and efficacy in cancer therapies .
  • Neuropharmacology : Compounds within this family have been explored as antagonists for neuropeptide receptors, which are implicated in various neurological disorders. This highlights the potential for developing neuroprotective agents based on this scaffold .

Biochemical Interactions

The biochemical properties of this compound include:

  • Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes and other key metabolic enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs .
  • Cell Signaling Modulation : Studies show that it can modulate pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. This modulation can lead to significant effects on gene expression related to oxidative stress and apoptosis .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Tuberculosis Treatment : A study demonstrated that this compound significantly inhibits the growth of MDR-TB strains by targeting essential metabolic pathways in Mycobacterium tuberculosis. This finding supports further development as a potential anti-tubercular drug .
  • Cancer Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating cell signaling pathways involved in survival and proliferation. These results suggest a promising avenue for developing new cancer therapies based on this scaffold .
  • Neuroprotective Effects : Investigations into its neuropharmacological properties revealed that certain derivatives can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Aqueous Solubility Key Applications Reference
6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine 6-Br, 8-I, 2-Me 351.98* Low (predicted) Pharmacological intermediates
6-Bromo-2-phenylimidazo[1,2-a]pyridine 6-Br, 2-Ph 259.11 Moderate Anticancer, antiviral
6-Bromo-8-chloroimidazo[1,2-a]pyridine 6-Br, 8-Cl 231.49 Low Synthetic intermediate
6-Bromo-3-nitroimidazo[1,2-a]pyridine 6-Br, 3-NO₂ 242.02 Very low Antikinetoplastid agents
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOEt 287.09 Moderate (ester) Radiolabeling, enzyme inhibitors

*Calculated based on molecular formula (C₈H₆BrIN₂).

Key Observations :

  • Fluorine (e.g., 8-F in ) improves solubility due to its electronegativity and smaller size.
  • Methyl vs. Phenyl : The 2-methyl group in the target compound reduces steric hindrance compared to 2-phenyl derivatives (e.g., ), which may enhance metabolic stability.
  • Nitro Groups : 3-Nitro substituents (e.g., ) enhance antikinetoplastid activity but reduce solubility, limiting bioavailability.
Antikinetoplastid Activity
  • 3-Nitro Derivatives: Compounds like 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine () show potent activity against Trypanosoma brucei (IC₅₀ = 0.12 µM) due to nitro group redox cycling. However, the target compound’s iodine substituent may alter this mechanism.
  • 8-Arylamino Derivatives: 8-Arylamino analogs (e.g., ) demonstrate improved selectivity against Leishmania spp. but require optimization for solubility.
Antiviral and Anticancer Potential
  • 2-Phenyl Derivatives : 6-Bromo-2-phenylimidazo[1,2-a]pyridine () exhibits moderate cytotoxicity in cancer cell lines, suggesting the methyl group in the target compound may reduce off-target effects.

Biological Activity

6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of medicinal chemistry and its potential applications in treating resistant bacterial infections.

Chemical Structure and Properties

The structural configuration of this compound includes:

  • Bromine at the 6th position
  • Iodine at the 8th position
  • A methyl group at the 2nd position

This unique halogenation pattern enhances its biological reactivity and specificity towards various biological targets, making it a candidate for further research and development.

Antimicrobial Properties

Research indicates that this compound exhibits potent activity against multidrug-resistant strains of tuberculosis (TB). Specifically, studies have shown that this compound can inhibit the growth of both drug-sensitive and extensively drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve disruption of ATP synthesis by targeting key enzymes in the bacterial electron transport chain, particularly QcrB, which is essential for maintaining pH homeostasis and ATP levels in bacteria .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has demonstrated inhibitory effects on various enzymes. For instance:

  • Acetylcholinesterase (AChE) : Some derivatives of imidazo[1,2-a]pyridine have shown significant inhibition of AChE with IC50 values in low micromolar ranges .
  • Butyrylcholinesterase (BChE) : Inhibitory activity has also been observed against BChE, further supporting the potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-8-methylimidazo[1,2-a]pyridineSimilar structure but lacks iodineMay exhibit different reactivity and biological properties
2-Methylimidazo[1,2-a]pyridineLacks both bromine and iodineLess reactive due to fewer halogen substituents
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridineContains iodine but differs in substitution positionPotentially different biological activity
6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridineFluorine instead of iodineDifferent electronic properties affecting reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Inhibition Studies : A study demonstrated that imidazopyridine compounds inhibited mycobacterial growth by depleting ATP levels. This was confirmed through monitoring pH homeostasis and ATP generation .
  • Molecular Docking : Molecular docking studies have provided insights into how these compounds interact with biological targets. The binding affinities and interaction patterns suggest that structural modifications can significantly influence their biological efficacy .
  • Synthesis and Evaluation : Recent research focused on synthesizing new derivatives of imidazo[1,2-a]pyridine and evaluating their anti-mycobacterial properties. These investigations revealed that specific substitutions at various positions can enhance or diminish biological activity .

Q & A

Q. What in silico tools predict metabolic pathways for 6-Bromo-8-iodo derivatives in preclinical studies?

  • Methodology : Use Schrödinger’s Metabolite Prediction Suite or GLORYx to identify Phase I oxidation sites (likely at methyl group or imidazole ring). Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Iodine may slow CYP450-mediated metabolism, extending half-life .

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